(S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylbenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol may involve large-scale reactions in batch or continuous flow reactors. The use of advanced purification methods, such as distillation or crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to an ethyl group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethynyl group.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the ethyl-substituted derivative.
Substitution: The major products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2,2,2-trifluoro-1-phenylethan-1-ol
- (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol
- (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol
Uniqueness
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H7F3O |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H/t9-/m0/s1 |
InChI Key |
KDBTXUVLYVGRJD-VIFPVBQESA-N |
Isomeric SMILES |
C#CC1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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